molecular formula C24H25N3O B3523005 2-(4-methoxyphenyl)-3-(1-piperidinylmethyl)imidazo[2,1-a]isoquinoline

2-(4-methoxyphenyl)-3-(1-piperidinylmethyl)imidazo[2,1-a]isoquinoline

Cat. No.: B3523005
M. Wt: 371.5 g/mol
InChI Key: FOEXGSDATTUMME-UHFFFAOYSA-N
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Description

Imidazo[2,1-a]isoquinolines are a class of heterocyclic compounds . They are part of a larger family of compounds known as imidazopyridines, which are valuable scaffolds in organic synthesis and pharmaceutical chemistry .


Synthesis Analysis

The synthesis of imidazo[2,1-a]isoquinolines and related compounds has been a subject of intense research . Various strategies have been employed, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . In one study, a strategy for the synthesis of five types of imidazo[2,1-a]isoquinolines via Cp*Rh III-catalyzed [4+2] annulation of 2-arylimidazoles and α-diazoketoesters was reported .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-a]isoquinolines can be precisely controlled by the α-diazoketoester coupling partners . This allows for structural and substituted diversity at the 5- or 6-position .


Chemical Reactions Analysis

Imidazo[2,1-a]isoquinolines can undergo various chemical reactions. Recent advances include radical reactions for the direct functionalization of imidazo[2,1-a]isoquinolines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Future Directions

The future directions in the research of imidazo[2,1-a]isoquinolines likely involve the development of new synthetic methodologies, the exploration of their biological activities, and their use in the development of new pharmaceuticals .

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-(piperidin-1-ylmethyl)imidazo[2,1-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O/c1-28-20-11-9-19(10-12-20)23-22(17-26-14-5-2-6-15-26)27-16-13-18-7-3-4-8-21(18)24(27)25-23/h3-4,7-13,16H,2,5-6,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEXGSDATTUMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC4=CC=CC=C4C3=N2)CN5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784925
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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